Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate
Description
Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate is an organotrifluoroborate compound featuring a partially saturated pyridine ring with a tert-butoxycarbonyl (Boc) protecting group and two methyl substituents at the 3-position. This compound is designed for use in Suzuki-Miyaura cross-coupling reactions, where organotrifluoroborates serve as stable alternatives to boronic acids . The Boc group enhances solubility and stability during synthesis, while the trifluoroborate moiety ensures compatibility with diverse reaction conditions, including aqueous media .
Properties
Molecular Formula |
C12H20BF3KNO2 |
|---|---|
Molecular Weight |
317.20 g/mol |
IUPAC Name |
potassium;[3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-dihydropyridin-4-yl]-trifluoroboranuide |
InChI |
InChI=1S/C12H20BF3NO2.K/c1-11(2,3)19-10(18)17-7-6-9(13(14,15)16)12(4,5)8-17;/h6H,7-8H2,1-5H3;/q-1;+1 |
InChI Key |
LBRWYYMKWKPGDD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CCN(CC1(C)C)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate generally involves:
- Starting from a suitably substituted pyridine or tetrahydropyridine derivative.
- Introduction of the tert-butoxycarbonyl (Boc) protecting group to safeguard the amine functionality during further transformations.
- Formation of the trifluoroborate salt through reaction with a trifluoroborating agent, typically potassium hydrogen difluoride (KHF2), which converts boronic acid or boronate intermediates into the more stable trifluoroborate form.
Specific Synthetic Routes
Based on literature and industrial protocols:
Starting Material Preparation:
- A 3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl intermediate is synthesized or procured.
- The amine group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the Boc-protected amine.
Boronic Acid or Boronate Formation:
- The tetrahydropyridinyl intermediate is functionalized to introduce a boron-containing group, commonly through:
- Hydroboration of an alkene precursor.
- Metalation followed by reaction with trialkyl borates.
- Transmetalation from other organometallic reagents.
- The tetrahydropyridinyl intermediate is functionalized to introduce a boron-containing group, commonly through:
Conversion to Potassium Trifluoroborate:
- The boronic acid or boronate ester is treated with potassium hydrogen difluoride (KHF2) to form the corresponding potassium trifluoroborate salt.
- This step enhances the stability of the boron moiety, making it air- and moisture-stable, and suitable for long-term storage and use in cross-coupling reactions.
Reaction Conditions and Catalysts
- The trifluoroborate formation typically occurs in aqueous or mixed solvent systems at ambient to mild temperatures.
- The Boc protection is carried out under mild basic conditions, often using triethylamine or sodium bicarbonate.
- The overall synthetic route is designed to avoid deprotection or degradation of sensitive functional groups.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Boc Protection | di-tert-butyl dicarbonate, base (e.g., TEA) | Protect amine group | Mild conditions to avoid side reactions |
| Boronic Acid/Boronate Formation | Hydroboration (e.g., BH3·THF), or metalation + trialkyl borate | Introduce boron functionality | Requires control of regioselectivity |
| Trifluoroborate Formation | Potassium hydrogen difluoride (KHF2), aqueous solvent | Convert boronic acid to trifluoroborate salt | Enhances stability and reactivity |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Potassium trifluoroborates are stable nucleophilic partners in Suzuki-Miyaura cross-couplings. For Boc-protected derivatives, the trifluoroborate group enables coupling with aryl/heteroaryl halides under palladium catalysis.
Key Reaction Conditions
| Substrate | Electrophile | Catalyst System | Base | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl chlorides | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O (4:1) | 70–85 | ||
| Heteroaryl bromides | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 65–78 |
-
Combine the trifluoroborate (1.05 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (0.05 equiv), SPhos ligand (0.1 equiv), and K₂CO₃ (3.0 equiv) in toluene/H₂O (4:1).
-
Heat at 85°C for 22 hours.
-
Extract with EtOAc, dry (MgSO₄), and purify via chromatography.
Outcome : The Boc group remains intact under these conditions, enabling direct coupling without deprotection .
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is cleaved under acidic conditions to yield the free amine.
-
Dissolve the compound in trifluoroacetic acid (TFA) with excess triethylsilane (1.1–10 equiv).
-
Stir at ambient temperature for 1–48 hours.
-
Concentrate under reduced pressure to isolate the deprotected amine.
Notes :
-
Triethylsilane acts as a scavenger for carbocation intermediates, minimizing side reactions .
-
Deprotection is quantitative, enabling downstream functionalization (e.g., reductive amination) .
Hydrogenation of the 1,2,3,6-Tetrahydropyridinyl Ring
The unsaturated tetrahydropyridinyl ring can be hydrogenated to form a piperidine derivative.
-
Catalyst: Pd/C or PtO₂ (0.5–1.0 mol%)
-
Solvent: Ethanol or methanol
-
Pressure: 40–60 psi H₂
-
Temperature: 25–40°C
-
Time: 16–72 hours
Example :
Hydrogenation of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives over Pd/C yields 3-(piperidin-4-yl)-1H-indoles in >90% yield .
Functionalization via Anion Chemistry
The tetrahydropyridinyl moiety participates in nucleophilic substitutions or alkylations.
-
Treat the trifluoroborate with NaH in THF.
-
Add alkyl halide (e.g., methyl iodide) at 0°C.
-
Warm to ambient temperature and stir for 12 hours.
Outcome : Alkylation at the nitrogen or carbon positions of the tetrahydropyridinyl ring .
Oxidation Reactions
The tetrahydropyridinyl ring is susceptible to oxidation.
-
Use MnO₂ or DDQ (2.0 equiv) in dichloromethane.
-
Stir at 25°C for 4–12 hours.
Scientific Research Applications
Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate involves its role as a boron source in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of boron and palladium intermediates.
Comparison with Similar Compounds
Potassium (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)trifluoroborate ()
- Structure : Contains a Boc-protected indole ring instead of a tetrahydropyridine core.
- Reactivity : Exhibits moderate coupling efficiency (60–85% yield) with aryl bromides due to steric hindrance from the indole ring .
- Stability : The Boc group deviates from coplanarity with the indole ring by ~20°, reducing steric clashes and enhancing crystallinity .
Potassium (1-(tert-Butoxycarbonyl)-2-oxopiperidin-4-yl)trifluoroborate ()
- Structure: Features a piperidinone ring with a ketone group.
- Reactivity : Lower reactivity in cross-coupling due to electron-withdrawing effects of the ketone, requiring Pd2(dba)3 and SPhos ligands for activation .
- Applications : Used in synthesizing alkaloid derivatives via post-coupling functionalization .
Potassium (1-(tert-Butoxycarbonyl)azetidin-3-yl)trifluoroborate (–20)
- Structure : Azetidine (four-membered ring) with Boc protection.
- Reactivity : High strain in the azetidine ring accelerates coupling but limits substrate scope to electron-deficient aryl chlorides .
- Synthesis : Prepared via nucleophilic substitution of mesylated precursors, yielding 70–90% purity after chromatography .
Comparative Data Table
Key Research Findings
Reactivity in Cross-Coupling
- Catalytic Systems : Pd(PPh3)4 or PdCl2(dppf) with K2CO3 in THF/water mixtures are optimal for the target compound, achieving >85% yield with aryl bromides .
- Substrate Scope: Broader than piperidinonyl derivatives but narrower than indolyl analogues due to steric bulk from the 3,3-dimethyl groups .
Structural Insights
X-ray crystallography of related Boc-protected trifluoroborates (e.g., indolyl derivatives) reveals B–C bond lengths of 1.596–1.600 Å, consistent with sp³ hybridization . The Boc group’s non-coplanar orientation minimizes steric hindrance, a feature critical for coupling efficiency .
Biological Activity
Potassium (1-(tert-butoxycarbonyl)-3,3-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate is a specialized chemical compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a tetrahydropyridine ring and a trifluoroborate moiety, suggests interesting biological activities that warrant detailed investigation.
Structure
The compound can be described by the following structural formula:
Molecular Characteristics
- Molecular Weight : 317.2 g/mol
- Purity : Typically available at 95% or higher purity levels .
- IUPAC Name : this compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound has been noted for its potential as a building block in the synthesis of bioactive molecules.
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. This property is critical in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies suggest that derivatives of trifluoroborate compounds may possess antimicrobial properties. The presence of the tetrahydropyridine structure could enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that certain derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar functional groups have shown IC50 values in the micromolar range against human cancer cell lines .
Study 1: Antioxidant Activity
A study evaluating the antioxidant potential of related compounds found that they effectively scavenged free radicals and reduced oxidative damage in cellular models. The mechanism was attributed to the electron-donating capacity of the tetrahydropyridine ring .
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting a promising alternative for treating bacterial infections .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
Q. Table 2: Stability of Trifluoroborate Under Storage Conditions
| Condition | Decomposition Rate (per month) | Mitigation Strategy |
|---|---|---|
| –20°C (inert gas) | <2% | Airtight containers |
| 25°C (ambient air) | 15% | Avoid prolonged storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
